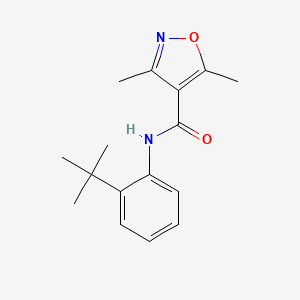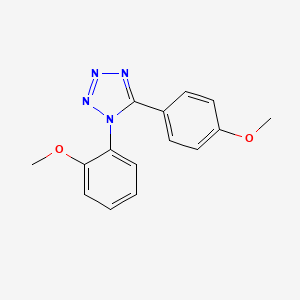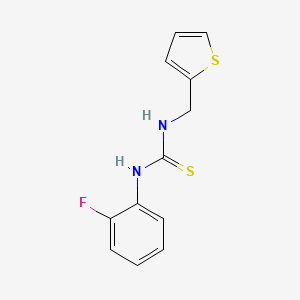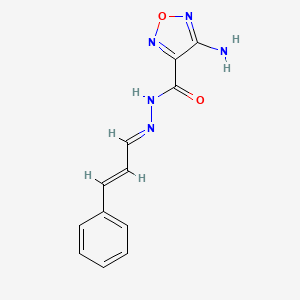
N-(2-tert-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-tert-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. The P2X7 receptor is a member of the ATP-gated ion channel family and is involved in various physiological and pathological processes, including inflammation, pain, and neurodegeneration. A-438079 has been widely used as a research tool to investigate the role of P2X7 in these processes.
作用機序
N-(2-tert-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide acts as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. Upon activation, the P2X7 receptor allows the influx of calcium ions and the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(2-tert-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide blocks these effects by binding to the P2X7 receptor and preventing its activation by ATP.
Biochemical and physiological effects:
N-(2-tert-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit P2X7 receptor-mediated calcium influx, cytokine release, and cell death in various cell types, including microglia, macrophages, and T cells. N-(2-tert-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has also been shown to reduce inflammation and pain in various animal models of these conditions. In addition, N-(2-tert-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One advantage of using N-(2-tert-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide in lab experiments is its selectivity for the P2X7 receptor, which allows for specific investigation of the role of this receptor in various processes. Another advantage is its ability to inhibit P2X7 receptor-mediated effects, which allows for investigation of the downstream effects of P2X7 activation. However, one limitation of using N-(2-tert-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide is its potential off-target effects, which may complicate interpretation of results.
将来の方向性
There are several future directions for research involving N-(2-tert-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide. One area of interest is the role of P2X7 in cancer, as this receptor has been implicated in tumor growth and metastasis. N-(2-tert-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide may have potential as a therapeutic agent in cancer treatment. Another area of interest is the development of more selective P2X7 antagonists, which may have fewer off-target effects and be more effective in treating various conditions. Finally, further investigation of the neuroprotective effects of N-(2-tert-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide may lead to potential therapies for neurodegenerative diseases.
合成法
N-(2-tert-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide can be synthesized by a multistep process involving the reaction of 2-tert-butylphenylhydrazine with ethyl acetoacetate, followed by cyclization with phosphorus oxychloride and subsequent reaction with methylamine. The final product is obtained after purification by column chromatography.
科学的研究の応用
N-(2-tert-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been used in a wide range of scientific research applications. It has been shown to inhibit P2X7 receptor-mediated calcium influx, cytokine release, and cell death in various cell types, including microglia, macrophages, and T cells. N-(2-tert-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been used to investigate the role of P2X7 in inflammation, pain, and neurodegeneration, and has been shown to have therapeutic potential in various animal models of these conditions.
特性
IUPAC Name |
N-(2-tert-butylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-10-14(11(2)20-18-10)15(19)17-13-9-7-6-8-12(13)16(3,4)5/h6-9H,1-5H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFPLVGWMVQQRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC=CC=C2C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-tert-butylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B5728675.png)
![N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5728694.png)

![methyl 2-{[3-(2-thienyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5728706.png)
![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5728714.png)
![2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5728722.png)
![5,7-dimethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5728724.png)

![1-{4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5728734.png)
![N-phenyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5728742.png)